molecular formula C26H30N4O4S B11318047 2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(3-methylphenyl)propanamide

2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(3-methylphenyl)propanamide

Cat. No.: B11318047
M. Wt: 494.6 g/mol
InChI Key: GCVINIOLGCUBLA-UHFFFAOYSA-N
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Description

2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(3-methylphenyl)propanamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a phthalazinone core, a sulfonamide group, and a propanamide moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(3-methylphenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phthalazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the phthalazinone intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the propanamide moiety: The final step involves the coupling of the sulfonamide intermediate with 3-methylphenylpropanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(3-methylphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The phthalazinone core can be reduced to form tetrahydrophthalazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Tetrahydrophthalazine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(3-methylphenyl)propanamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The sulfonamide group may play a key role in binding to active sites, while the phthalazinone core may contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(3-methylphenyl)propanamide is unique due to its combination of a phthalazinone core and a sulfonamide group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H30N4O4S

Molecular Weight

494.6 g/mol

IUPAC Name

2-[4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]-N-(3-methylphenyl)propanamide

InChI

InChI=1S/C26H30N4O4S/c1-16-8-7-9-20(14-16)28-25(31)18(3)30-26(32)22-11-6-5-10-21(22)24(29-30)19-13-12-17(2)23(15-19)35(33,34)27-4/h7-9,12-15,18,27H,5-6,10-11H2,1-4H3,(H,28,31)

InChI Key

GCVINIOLGCUBLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC(=C(C=C4)C)S(=O)(=O)NC

Origin of Product

United States

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